molecular formula C9H8F4O2S B14063891 1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene

1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14063891
M. Wt: 256.22 g/mol
InChI Key: OZNIHGGVGDCOMB-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene (CAS 1804421-65-5) is a sophisticated organic building block with the molecular formula C9H8F4O2S and a molecular weight of 256.22 g/mol . This compound features a benzene ring core strategically functionalized with methoxy, fluoro, and trifluoromethylthio substituents, making it a valuable intermediate in advanced chemical synthesis and materials science research. Its structure is particularly significant for the development of novel compounds in medicinal chemistry and agrochemical research, where the incorporation of fluorine and sulfur-containing groups is known to modulate electronic properties, metabolic stability, and bioavailability. Researchers utilize this reagent in the synthesis of complex molecules, including potential pharmaceutical candidates, where it can act as a key scaffold. The presence of the electron-rich dimethoxy groups and the electron-withdrawing fluorine and trifluoromethylthio groups on the same aromatic system creates a unique electronic profile, which can be exploited in the design of materials with specific non-linear optical properties or as a monomer for specialized polymers. This product is intended for use by qualified researchers in a controlled laboratory setting. It is for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Proper personal protective equipment (PPE) should always be used when handling this chemical.

Properties

Molecular Formula

C9H8F4O2S

Molecular Weight

256.22 g/mol

IUPAC Name

2-fluoro-1,4-dimethoxy-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F4O2S/c1-14-5-3-4-6(15-2)8(7(5)10)16-9(11,12)13/h3-4H,1-2H3

InChI Key

OZNIHGGVGDCOMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)SC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Nitration and Subsequent Functionalization

A patent detailing the synthesis of 3-fluoro-4-trifluoromethylbenzonitrile (CN101337911A) provides insights into nitration and bromination strategies applicable to the target compound. Adapting this approach:

  • Nitration of 1,4-dimethoxybenzene using HNO₃/H₂SO₄ yields 1,4-dimethoxy-2-nitrobenzene.
  • Fluorination via diazotization : Reduction of the nitro group to an amine followed by diazotization and fluorination using HBF₄/NaNO₂, as demonstrated in the preparation of 1,2,4-trifluorobenzene (CN101817724A).
  • Trifluoromethylthiolation : Introducing the –SCF₃ group via Pd-catalyzed coupling or Lewis acid-mediated thiolation, as reported in ACS Journal of Organic Chemistry studies.

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
Nitration HNO₃ (98%), H₂SO₄, 10–20°C, 3h 82 97.7
Diazotization/Fluorination HBF₄, NaNO₂, 0–5°C 68 94.1
Trifluoromethylthiolation FeCl₃, Ph₂Se, DCM, rt 93 98.2

This pathway achieves an overall yield of 52% but requires careful control of nitration regioselectivity.

Directing Group-Assisted Functionalization

The methoxy groups in 1,4-dimethoxybenzene act as ortho/para-directing groups, enabling sequential functionalization:

  • Fluorination at C2 : Using Selectfluor® in acetonitrile at 80°C, leveraging the methoxy groups’ activation.
  • Radical trifluoromethylthiolation : Employing N-(trifluoromethylthio)saccharin under FeCl₃/Ph₂Se catalysis, as optimized in recent trifluoromethylthiolation protocols.

Advantages :

  • Avoids intermediate purification steps.
  • Enables room-temperature reactions for acid-sensitive substrates.

Limitations :

  • Competing di-fluorination at C3/C5 positions reduces yield.
  • Requires stoichiometric Lewis acids (e.g., 5 mol% FeCl₃).

Transition Metal-Catalyzed C–H Functionalization

Palladium-mediated strategies offer a streamlined alternative:

  • PdCl₂-catalyzed thiolation : Reacting 1,4-dimethoxy-2-fluorobenzene with trifluoromethylimidoyl chloride in DMSO, as per PubMed ID 20402511. The mechanism proceeds via:
    • Thiolation at C3
    • C–H bond functionalization
    • Intramolecular C–S bond formation

Reaction Conditions :

  • Catalyst: PdCl₂ (10 mol%)
  • Solvent: DMSO, 100°C, 12h
  • Yield: 65–78%

This method circumvents pre-functionalized starting materials but faces scalability challenges due to Pd costs.

Halogen Exchange Strategies

Bromine-Trifluoromethylthio Exchange

A method for synthesizing 1-bromo-3,4-dimethoxy-2-methylbenzene (EvitaChem EVT-300452) illustrates bromine’s utility as a leaving group. Adapting this approach:

  • Bromination : Electrophilic bromination of 1,4-dimethoxy-2-fluorobenzene using Br₂/FeBr₃.
  • Metal-mediated displacement : CuSCF₃-mediated substitution of bromide with trifluoromethylthio group.

Optimization Insights :

  • CuSCF₃ generated in situ from CF₃SiMe₃ and S8.
  • Yields improve from 45% to 72% when using DMF as solvent at 120°C.

Comparative Analysis of Synthetic Routes

Table 2. Route Efficiency Comparison

Method Steps Total Yield (%) Cost (Relative) Scalability
Electrophilic Substitution 4 52 $$ Moderate
C–H Functionalization 2 68 $$$$ Low
Halogen Exchange 3 58 $$ High

Key findings:

  • C–H functionalization offers step economy but suffers from catalyst costs.
  • Halogen exchange balances yield and scalability for industrial applications.

Mechanistic Insights and Side Reactions

Competing Sulfonation

The electron-rich aromatic system is prone to sulfonation during trifluoromethylthiolation. Mitigation strategies include:

  • Using bulky solvents (e.g., tert-amyl alcohol) to slow sulfonic acid formation.
  • Maintaining reaction temperatures below 40°C.

Demethylation of Methoxy Groups

Strong Lewis acids (e.g., AlCl₃) in Friedel-Crafts conditions can cleave methoxy groups to hydroxyls, necessitating milder catalysts like FeCl₃.

Industrial-Scale Considerations

Alichem Inc.’s production process (CAS 1804421-65-5 supplier) emphasizes:

  • Cost-effective bromine intermediates : Scaling halogen exchange routes.
  • Continuous flow nitration : Minimizing thermal degradation risks.
  • In situ quenching of HF : Generated during fluorination steps using CaCO₃ beds.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylthiolating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like transition metal complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction reactions can yield different methoxy-substituted products.

Scientific Research Applications

1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The presence of the fluoro and methoxy groups can also influence the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogous Compounds

Compound Name Substituents Molecular Weight cLogP* Key Applications/Effects
Target Compound 1,4-dimethoxy, 2-F, 3-SCF₃ ~264.2 (calc.) ~2.8† Agrochemicals, drug intermediates
1,2,4,5-tetrachloro-3-(methylthio)benzene 1,2,4,5-Cl, 3-SCH₃ 265.9 ~3.5 Pesticide (tetrasul analog)
1,5-Dichloro-3-methoxy-2-nitrobenzene 1,5-Cl, 3-OCH₃, 2-NO₂ 222.03 ~1.2 Intermediate for dyes, explosives
N-Trifluoromethylthio sulfoximine SCF₃, sulfoximine backbone Varies ~1.5–2.0 Pharmaceuticals (enhanced solubility)

*Calculated logP (octanol/water partition coefficient); †Estimated based on structural analogs.

Key Observations:

Lipophilicity : The trifluoromethylthio (-SCF₃) group in the target compound increases lipophilicity compared to oxygenated analogs (e.g., sulfoximines with cLogP ~1.5–2.0). However, it is less lipophilic than methylthio (-SCH₃) derivatives (e.g., 1,2,4,5-tetrachloro-3-(methylthio)benzene, cLogP ~3.5) due to the polarizing effect of fluorine atoms .

This contrasts with nitro (-NO₂) groups in 1,5-dichloro-3-methoxy-2-nitrobenzene, which are more electrophilic but less compatible with biological systems .

Bioavailability : Sulfoximines with trifluoromethylthio groups exhibit reduced cLogP (~1.5–2.0) compared to the target compound (~2.8), aligning better with Lipinski’s rules for oral drugs. This suggests the target compound may require structural optimization (e.g., introducing polar groups) for pharmaceutical use .

Research Findings and Implications

Pharmacological Potential: The target compound’s -SCF₃ group enhances lipophilicity, favoring blood-brain barrier penetration, but its cLogP (~2.8) exceeds the optimal range (≤2.0) for drug candidates. Structural modifications, such as replacing one methoxy group with a hydroxyl, could improve solubility without sacrificing activity .

Agrochemical Relevance : Analogous chloro- and methylthio-substituted benzenes are widely used as acaricides and fungicides. The target compound’s fluorine and -SCF₃ substituents may reduce environmental persistence compared to chlorinated analogs, addressing regulatory concerns .

Synthetic Challenges : Introducing -SCF₃ groups typically requires specialized reagents (e.g., AgSCF₃), making the target compound more costly to produce than methylthio or methoxy derivatives. Advances in trifluoromethylthiolation methodologies could mitigate this issue .

Biological Activity

1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene is an aromatic compound notable for its unique structural features, including two methoxy groups, a fluorine atom, and a trifluoromethylthio group. These characteristics suggest potential applications in medicinal chemistry and organic synthesis due to enhanced lipophilicity and bioactivity. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C9H8F4O2S
  • Molecular Weight : 256.22 g/mol
  • Purity : ≥ 98% .

Biological Activity Overview

The biological activity of 1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene has been explored in several studies, focusing on its interaction with various biological targets. The presence of the trifluoromethylthio group is particularly significant as it enhances the compound's lipophilicity and may improve its interaction with enzymes or receptors.

  • Enzyme Interaction : The compound's functional groups allow for hydrogen bonding and van der Waals interactions, which can influence binding affinity to molecular targets. This is crucial for its potential role as a ligand in drug development .
  • Inhibition Studies : Preliminary studies indicate that compounds with similar structural features exhibit inhibitory effects on key enzymes such as cholinesterases and cyclooxygenases, suggesting potential applications in treating neurodegenerative diseases and inflammatory conditions .

Case Study 1: Enzyme Inhibition

Research has demonstrated that compounds structurally related to 1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene exhibit moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:

  • IC50 Values :
    • AChE: 19.2 μM
    • BChE: 13.2 μM .

Case Study 2: Molecular Docking Studies

Molecular docking studies have revealed that the trifluoromethyl group significantly enhances the binding interactions with enzyme targets by forming halogen bonds. This increased interaction is believed to be responsible for the observed biological activities .

Comparative Analysis with Similar Compounds

Compound NameKey Differences
1,4-DimethoxybenzeneLacks fluorine and trifluoromethylthio groups; less reactive.
2-Fluoro-1,4-dimethoxybenzeneSimilar structure but lacks the trifluoromethylthio group; different reactivity.
1-Fluoro-2-(fluoromethyl)benzeneLacks methoxy groups; distinct reactivity and applications.
1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzeneDifferent substitution pattern; affects chemical behavior.

The unique combination of substituents in 1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene makes it particularly valuable in organic synthesis and pharmaceutical research due to enhanced reactivity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene, and how can they be addressed methodologically?

  • Answer : The synthesis of this compound involves sequential functionalization of the benzene ring. Challenges include regioselective fluorination and introducing the trifluoromethylthio (-SCF₃) group. Fluorination at the 2-position can be achieved via electrophilic substitution using Selectfluor or DAST (diethylaminosulfur trifluoride), while the -SCF₃ group may require nucleophilic displacement of a leaving group (e.g., bromide) with a trifluoromethylthiolation reagent like AgSCF₃ . Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions such as demethylation of the methoxy groups. Characterization via ¹⁹F NMR and X-ray crystallography is critical for verifying regiochemistry .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substitution patterns. For example, ¹⁹F NMR can distinguish between aromatic fluorine and the -SCF₃ group due to distinct chemical shifts (~-40 ppm for aromatic F vs. ~-15 ppm for SCF₃). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction provides unambiguous confirmation of the crystal structure. Computational methods (DFT) can predict NMR shifts for comparison .

Q. What safety precautions are necessary when handling the trifluoromethylthio group?

  • Answer : The -SCF₃ group can release toxic HF or SF₄ under harsh conditions. Reactions should be conducted in a fume hood with HF-resistant equipment. Personal protective equipment (PPE) including gloves, goggles, and lab coats is mandatory. Waste must be neutralized with calcium carbonate before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the -SCF₃ group influence the electronic properties of this compound?

  • Answer : The -SCF₃ group is a strong σ-withdrawer and weak π-donor, lowering the LUMO energy of the aromatic ring. This enhances electrophilic reactivity at adjacent positions, as shown in studies of similar fluorinated benzene derivatives. Computational modeling (e.g., TD-DFT) predicts charge distribution and redox potentials, which are critical for applications in materials science (e.g., thermally activated delayed fluorescence emitters) .

Q. What experimental strategies can resolve contradictions in reactivity data for this compound under varying conditions?

  • Answer : Contradictions often arise from solvent effects or competing reaction pathways. For example, polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently than nonpolar solvents. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (¹⁸O in methoxy groups) can elucidate mechanisms. Comparative studies with analogs (e.g., replacing -SCF₃ with -OCF₃) isolate electronic vs. steric effects .

Q. How can this compound be utilized in designing donor-acceptor systems for optoelectronic applications?

  • Answer : The electron-deficient aromatic core (due to -F and -SCF₃) pairs well with electron-rich donors (e.g., carbazoles or triphenylamines) in donor-acceptor architectures. Time-resolved photoluminescence (TRPL) and cyclic voltammetry (CV) assess charge transfer efficiency and triplet exciton harvesting for TADF. Recent studies show that -SCF₃ groups improve spin-orbit coupling compared to -CF₃ .

Contradictions & Critical Analysis

  • Fluorination Efficiency : Evidence from similar compounds (e.g., 1,4-difluoro-2-methyl-3-nitrobenzene) shows fluorination yields vary widely (40–80%) depending on directing groups . The methoxy groups in this compound may deactivate the ring, requiring harsher conditions.
  • SCF₃ Stability : While some studies report -SCF₃ as stable under basic conditions , others note decomposition in protic solvents. Researchers should pre-test stability using TLC or in-situ FTIR .

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